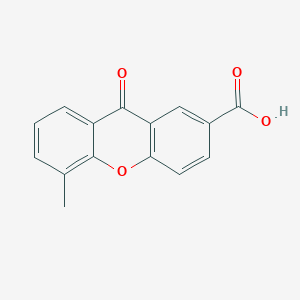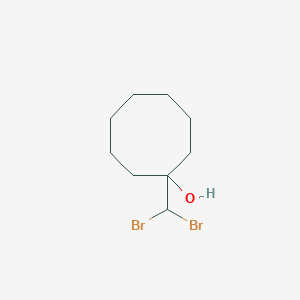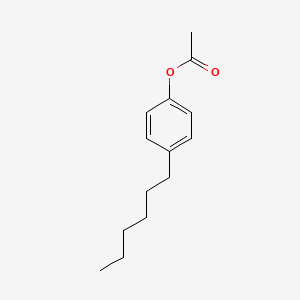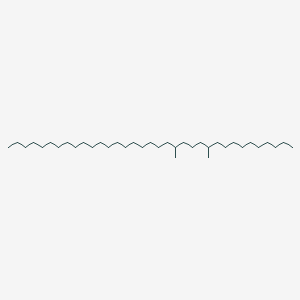![molecular formula C20H28O4Si B14624311 (tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane CAS No. 54710-60-0](/img/structure/B14624311.png)
(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to initiate polymerization and other oxidative processes.
準備方法
The synthesis of (tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane typically involves the reaction of tert-butyl hydroperoxide with 1,1-diphenylethyl hydroperoxide in the presence of a dimethylsilane derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
化学反応の分析
(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic substrates.
Reduction: It can be reduced under specific conditions to yield corresponding alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include transition metal catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and the nature of the substrates involved.
科学的研究の応用
(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane has several scientific research applications:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of various polymers and copolymers.
Biology: It can be used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug delivery systems and as a therapeutic agent is ongoing.
Industry: It is employed in the production of plastics, rubbers, and other materials that require controlled polymerization processes.
作用機序
The mechanism of action of (tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar compounds to (tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane include:
1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide with strong oxidizing properties, used in similar applications.
tert-Butyl hydroperoxide: A simpler peroxide compound used as an oxidizing agent and radical initiator.
1,1-Diphenylethyl hydroperoxide: A precursor in the synthesis of more complex peroxide compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability characteristics, making it suitable for specialized applications in both research and industry.
特性
CAS番号 |
54710-60-0 |
|---|---|
分子式 |
C20H28O4Si |
分子量 |
360.5 g/mol |
IUPAC名 |
tert-butylperoxy-(1,1-diphenylethylperoxy)-dimethylsilane |
InChI |
InChI=1S/C20H28O4Si/c1-19(2,3)21-23-25(5,6)24-22-20(4,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChIキー |
DSZXVBUPQGMPHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OO[Si](C)(C)OOC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)
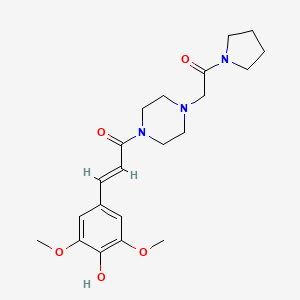
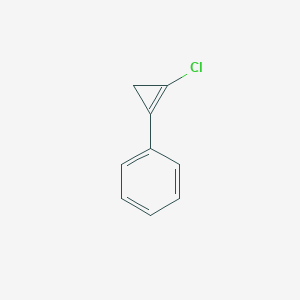
![8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one](/img/structure/B14624256.png)
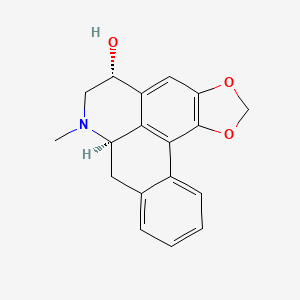
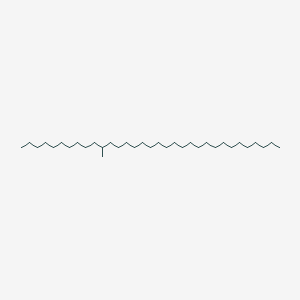
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
